Product packaging for Hippuryl-D-Lys(Cat. No.:)

Hippuryl-D-Lys

Cat. No.: B13827788
M. Wt: 307.34 g/mol
InChI Key: LRCZLURYHGISRZ-GFCCVEGCSA-N
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Description

Hippuryl-D-Lys is a useful research compound. Its molecular formula is C15H21N3O4 and its molecular weight is 307.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21N3O4 B13827788 Hippuryl-D-Lys

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H21N3O4

Molecular Weight

307.34 g/mol

IUPAC Name

(2R)-6-amino-2-[(2-benzamidoacetyl)amino]hexanoic acid

InChI

InChI=1S/C15H21N3O4/c16-9-5-4-8-12(15(21)22)18-13(19)10-17-14(20)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,16H2,(H,17,20)(H,18,19)(H,21,22)/t12-/m1/s1

InChI Key

LRCZLURYHGISRZ-GFCCVEGCSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)N[C@H](CCCCN)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NC(CCCCN)C(=O)O

Origin of Product

United States

Conceptual Framework of Synthetic Peptide Substrates in Enzymology

Synthetic peptides are short chains of amino acids, typically between two and fifty residues long, that are chemically synthesized in a laboratory. nih.gov In enzymology, these custom-designed molecules serve as powerful tools to investigate the interactions between enzymes and their substrates. thermofisher.com By creating peptides with specific sequences, researchers can probe the active sites of enzymes, map binding domains, and elucidate the chemical steps of a catalytic reaction. thermofisher.comnih.gov

The use of synthetic peptides offers several advantages over using natural protein substrates. Scientists can systematically alter the peptide sequence, introducing modifications such as unnatural amino acids, fluorescent tags, or isotopic labels to study specific aspects of enzyme-substrate recognition and catalysis. thermofisher.comacs.org These modifications allow for the precise measurement of enzyme kinetics and the identification of key amino acid residues involved in the enzymatic process. peptide.co.jp

There are three main types of synthetic peptide substrates used in enzymatic assays: chromogenic, fluorescent, and quenching substrates. peptide.co.jp Chromogenic and fluorescent substrates are designed to produce a colored or fluorescent product upon cleavage by an enzyme, providing a straightforward method to monitor enzyme activity. peptide.co.jp Quenching substrates operate on the principle of Förster resonance energy transfer (FRET), where a fluorophore and a quencher are positioned on either side of the cleavage site. peptide.co.jp Enzymatic cleavage separates the pair, resulting in an increase in fluorescence that is proportional to the rate of the reaction. peptide.co.jp

Historical Development and Significance of Hippuryl Peptides As Biochemical Probes

The history of peptide research dates back to the early 20th century, with the discovery of active peptide substances in the gastrointestinal tract. anlianpeptide.com However, it was the successful synthesis of the bioactive peptide oxytocin (B344502) in 1953 that marked a significant milestone, paving the way for the widespread use of synthetic peptides in research. anlianpeptide.comlibretexts.org The development of solid-phase peptide synthesis in the late 1950s further revolutionized the field, making the production of peptides more efficient and accessible. anlianpeptide.comlibretexts.org

Hippuryl peptides, which are N-benzoyl-glycyl dipeptides, have historically been used as substrates for various enzymes, particularly carboxypeptidases. For instance, Hippuryl-L-arginine and Hippuryl-L-lysine are well-established substrates for differentiating the activities of carboxypeptidase N1 (CN1) and carboxypeptidase N2 (CN2), respectively. d-nb.info The cleavage of these substrates releases hippuric acid, which can be measured spectrophotometrically to determine enzyme activity. d-nb.info

The versatility of hippuryl peptides extends to the study of other enzymes as well. For example, tryptic proteinase has been shown to hydrolyze α-hippuryl-lysine-amide. acs.org Furthermore, modified hippuryl-lysine derivatives have been instrumental in designing radiolabeled antibody fragments with reduced renal radioactivity, a significant advancement in targeted imaging and radiotherapy. acs.orgresearchgate.netnih.gov

Rationale for Investigating Hippuryl D Lysine Stereoisomerism in Mechanistic Studies

Strategies for Stereospecific Chemical Synthesis of Hippuryl-D-Lysine

The creation of Hippuryl-D-Lysine with high stereospecificity is paramount to avoid confounding results from the presence of the L-enantiomer. The primary challenge lies in forming the amide bond between hippuric acid and the α-amino group of D-lysine without racemization and while selectively protecting the ε-amino group.

Solid-Phase Peptide Synthesis (SPPS) is a powerful and routine technique for building peptides by assembling amino acids on an insoluble polymer support. mdpi.combachem.com This method simplifies the purification process, as excess reagents and soluble by-products are removed by simple filtration and washing steps. bachem.comd-nb.info

The synthesis of Hippuryl-D-Lysine via SPPS would begin with the attachment of a C-terminally protected D-lysine to a suitable resin. The key to this strategy is the use of orthogonal protecting groups for the α-amino and ε-amino functions of D-lysine. For instance, the α-amino group is typically protected with an acid-labile Boc (tert-butyloxycarbonyl) group or a base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group, while the ε-amino group requires a more robust protecting group that remains intact until the final deprotection step, such as the Cbz (carboxybenzyl) group. lsu.edu

The general cycle for SPPS involves:

Anchoring: The first amino acid (N-α-Fmoc-N-ε-protected-D-Lysine) is coupled to a solid support resin. beilstein-journals.org

Deprotection: The temporary Nα-protecting group (e.g., Fmoc) is removed, typically using a piperidine (B6355638) solution in DMF, to expose a free amine. manchester.ac.ukcsic.es

Coupling: The next residue, in this case hippuric acid, is activated and coupled to the newly exposed amine. Activation of the hippuric acid carboxyl group is achieved using coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine). manchester.ac.uk

Cleavage: Once the sequence is complete, the dipeptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, often using a strong acid cocktail such as trifluoroacetic acid (TFA). lsu.edunih.gov

The heterogeneous nature of SPPS offers significant advantages, including the ability to use excess reagents to drive reactions to completion and the ease of automation. d-nb.infobeilstein-journals.org

Solution-phase synthesis is a classical approach where reactions are carried out in a homogeneous solution. nih.gov While often more labor-intensive due to the need for purification of intermediates after each step, it is highly adaptable for large-scale synthesis. beilstein-journals.org

For Hippuryl-D-Lysine, a typical solution-phase strategy involves the following steps:

Protection of D-Lysine: The ε-amino group of D-lysine is first protected to prevent it from reacting. A common choice is the Cbz group. The α-amino group may also be transiently protected or left to react with an activated hippuric acid derivative.

Activation of Hippuric Acid: The carboxyl group of hippuric acid is activated to facilitate amide bond formation. This can be achieved by converting it to an acid chloride, an active ester, or by using in-situ coupling agents.

Coupling Reaction: The activated hippuric acid is reacted with the N-ε-protected D-lysine in an appropriate solvent. The reaction conditions must be carefully controlled to prevent racemization.

Deprotection: If necessary, protecting groups are removed to yield the final Hippuryl-D-Lysine product.

A key advantage of solution-phase synthesis is the ability to purify and characterize intermediates, ensuring the quality of the final product. beilstein-journals.org However, it is generally more time-consuming compared to SPPS. nih.govslideshare.net

Synthesis of N-ε-Modified Hippuryl-Lysine Derivatives for Mechanistic Probes

To investigate the biochemical roles of modified lysine (B10760008) residues, researchers synthesize Hippuryl-Lysine derivatives where the ε-amino side chain is altered. These model compounds are invaluable for studying processes like the Maillard reaction and for understanding how post-translational modifications affect protein function. agriculturejournals.czacs.org The hippuryl group serves to block the α-amino group, thus mimicking a peptide-bound lysine residue. agriculturejournals.czresearchgate.net

Glycation is a non-enzymatic reaction between reducing sugars and amino groups in proteins, leading to advanced glycation end-products (AGEs). N-α-hippuryl-N-ε-fructoselysine and N-α-hippuryl-N-ε-carboxymethyllysine (HipCML) are two widely studied model compounds.

N-α-hippuryl-N-ε-fructoselysine (HipFruLys): This Amadori product is synthesized by reacting N-α-hippuryl-lysine with D-glucose. google.com The synthesis and isolation of HipFruLys have been performed according to established literature methods to study its properties, such as metal ion chelation. agriculturejournals.cz Studies have shown that HipFruLys can form moderate complexes with copper(II) ions. acs.orgebi.ac.uk

N-α-hippuryl-N-ε-carboxymethyllysine (HipCML): CML is a major AGE, and its synthesis as a hippuryl derivative allows for detailed study. researchgate.net HipCML can be synthesized for use in various assays and as a standard for analytical methods. researchgate.net Research has demonstrated that HipCML can itself undergo a second glycation event at its secondary amino group when incubated with reducing sugars, forming a new class of Amadori products named N-ε-carboxymethyl-N-ε-deoxyketosyl lysine derivatives. researchgate.net For example, N-α-hippuryl-N-ε-carboxymethyl-N-ε-(1-deoxyfructosyl)-l-lysine (hippuryl-CMFL) has been synthesized and characterized using MS/MS and NMR experiments. researchgate.net

DerivativeSynthesis PrecursorsKey FindingCitation
N-α-hippuryl-N-ε-fructoselysineN-α-hippuryl-lysine, D-GlucoseForms moderate complexes with Cu(II) but not Zn(II). agriculturejournals.czacs.orggoogle.com
N-α-hippuryl-N-ε-carboxymethyllysineN-α-hippuryl-lysine, Glyoxylic AcidCan undergo further glycation to form novel Amadori products. researchgate.netresearchgate.net
Hippuryl-CMFLN-α-hippuryl-CML, GlucoseCharacterized by MS/MS and NMR; demonstrates secondary glycation. researchgate.net

Beyond glycation, other modifications can be introduced to the ε-amino group of the lysine side chain in Hippuryl-Lysine to probe different biological functions or to create novel chemical entities.

Metal Complexation: A Re(CO)₃-modified lysine has been synthesized via a one-pot Schiff base formation. nih.gov This modified amino acid, protected for SPPS, can be incorporated into peptide sequences. The strategy involves reacting an Nα-protected lysine with pyridine-2-carboxaldehyde, followed by the addition of Re(CO)₅X. This creates a stable complex at the Nε position, which can be used as a building block in peptide synthesis to introduce a metallic reporter group. nih.gov

Fluorination: To alter the basicity of the lysine side chain, Nε-(2,2,2-trifluoroethyl)-D,L-lysine has been synthesized. nsf.gov The synthesis involves reductive amination and stereoselective bond formation using the Schöllkopf bislactim method. This modification significantly reduces the pKa of the sidechain amine due to the strong electron-withdrawing effect of the fluorine atoms, making it a useful probe for studying enzymes where the lysine's nucleophilicity is critical. nsf.gov

Alkylation on Resin: A facile method for creating Nε-carboxymethyllysine (CML) containing peptides involves the on-resin alkylation of a lysine residue. manchester.ac.uk This can be achieved by using a nosyl (Ns) protecting group on the ε-amine of lysine. The Ns group is orthogonal to standard Fmoc-based SPPS chemistry and allows for specific monoalkylation of the ε-amine with reagents like tert-butyl bromoacetate. The Ns group can then be selectively removed to proceed with the synthesis. manchester.ac.uk

Chemoenzymatic Synthesis Approaches for Hippuryl-D-Lysine Conjugates

Chemoenzymatic synthesis combines the flexibility of chemical methods with the high selectivity and mild reaction conditions of enzymatic catalysts. nih.govnih.gov This approach is particularly valuable for achieving high stereospecificity.

One potential chemoenzymatic route for preparing Hippuryl-D-Lysine involves the use of proteases, such as papain, working in reverse. Proteases, which normally hydrolyze peptide bonds, can be made to synthesize them under specific non-aqueous conditions or with esterified substrates. researchgate.net A plausible strategy would be the papain-catalyzed coupling of an N-acylated D-amino acid with an amine. researchgate.net For instance, the ethyl ester of hippuric acid could be coupled with D-lysine (with its ε-amino group protected) in a system that favors synthesis over hydrolysis.

Another approach leverages enzymes to produce the chiral precursor. D-amino acid dehydrogenases can be engineered to produce D-amino acids, including D-lysine, with high enantiomeric purity via the reductive amination of the corresponding 2-keto acid. nih.gov Similarly, two-enzyme cascade systems, using a racemase and a stereoselective decarboxylase, can be employed to efficiently produce enantiopure D-lysine from L-lysine. mdpi.com This enzymatically produced D-lysine could then be used as a starting material in a subsequent chemical coupling step with hippuric acid, ensuring the final product's stereochemical integrity.

Furthermore, enzymes like L-lysine dioxygenase, which can perform sequential oxidation on the lysine side chain, offer a route to hydroxylated or oxo-lysine derivatives that can be incorporated into chemoenzymatic strategies. biorxiv.org

Advanced Spectroscopic and Chromatographic Techniques for Purity and Structural Confirmation of Synthesized Derivatives

The verification of purity and the unambiguous confirmation of the chemical structure are critical steps following the synthesis of Hippuryl-D-Lysine derivatives. A suite of advanced analytical techniques is employed for this purpose, with spectroscopy and chromatography representing the cornerstones of characterization. These methods provide detailed information on the molecular structure, composition, and homogeneity of the synthesized compounds.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the precise molecular architecture of Hippuryl-D-Lysine derivatives. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the most powerful and commonly utilized methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for determining the detailed structure of organic molecules in solution. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the chemical environment of individual hydrogen and carbon atoms, respectively. For instance, in the characterization of N-α-hippuryl-N-ε-carboxymethyl-N-ε-(1-deoxyfructosyl)-l-lysine, specific chemical shifts in both ¹³C and ¹H NMR spectra help to confirm the presence and location of the carboxymethyl and deoxyfructosyl moieties attached to the lysine residue. researchgate.net Two-dimensional (2D) NMR experiments, like COSY and HSQC, are used to establish connectivity between atoms, which is crucial for assembling the complete molecular structure. researchgate.netmdpi.com The detection of acetylated lysine residues by NMR is also readily achievable, with the [¹H, ¹³C]-HSQC spectrum showing a unique resonance distinct from free acetate. frontiersin.org

Mass Spectrometry (MS) provides highly accurate information about the molecular weight of the synthesized derivative and can be used to determine its elemental composition. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are frequently used. frontiersin.org Tandem mass spectrometry (MS/MS) is particularly valuable for structural confirmation, as it involves fragmenting the parent molecule and analyzing the resulting daughter ions. This fragmentation pattern provides a fingerprint of the molecule and allows for the precise localization of modifications, such as acetylation or glycation, on the Hippuryl-D-Lysine scaffold. researchgate.netresearchgate.netnih.gov For example, the identification of acetyllysine-containing peptides relies on observing specific immonium ions at m/z 126.1 and/or 143.1 in the MS/MS spectrum. nih.gov

Technique Application Information Obtained Example Derivative
¹H NMR Structural ElucidationChemical environment of protons, proton-proton couplingN-α-hippuryl-N-ε-carboxymethyl-N-ε-(1-deoxyfructosyl)-l-lysine researchgate.net
¹³C NMR Structural ElucidationCarbon skeleton, presence of functional groups[1-¹³C]Nepsilon-(1-deoxy-D-fructos-1-yl)hippuryl-lysine nih.gov
2D NMR (HSQC, COSY) Detailed Structural ConfirmationConnectivity between protons and carbonsLysine-Histidine-Arginine Dendrimers mdpi.com
MS (ESI, MALDI) Molecular Weight DeterminationExact mass, elemental formulaAcetylated Histone H3 Peptides frontiersin.org
MS/MS Structural Fragmentation AnalysisSequence information, localization of modificationsAcetylated Huntingtin Peptides nih.gov

An interactive table summarizing spectroscopic techniques used for the analysis of Hippuryl-D-Lysine and its derivatives.

Chromatographic Methods for Purity Assessment

Chromatographic techniques are essential for separating the target derivative from unreacted starting materials, by-products, and other impurities, thereby allowing for its purification and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic method for the analysis of peptide-like compounds. europa.eu The purity of a synthesized derivative is typically determined by injecting the sample into an HPLC system and observing the resulting chromatogram. A single, sharp peak is indicative of a pure compound, while the presence of multiple peaks suggests impurities.

Several HPLC modes are employed depending on the properties of the derivative:

Reversed-Phase HPLC (RP-HPLC) is the most common technique, separating molecules based on their hydrophobicity. nih.gov It is effective for a wide range of Hippuryl-D-Lysine derivatives. The use of ion-pairing agents in the mobile phase (IP-RP-HPLC) can improve the separation of charged oligonucleotides and similar molecules. quality-assistance.com

Ion-Exchange Chromatography (IEC) separates molecules based on their net charge and is particularly useful for charged derivatives of Hippuryl-D-Lysine. europa.eueuropa.eu It is often used for the analysis of amino acids and their modified forms. europa.eu

Hydrophilic Interaction Liquid Chromatography (HILIC) serves as an orthogonal separation method to RP-HPLC, offering a different selectivity for polar and hydrophilic compounds. quality-assistance.com

The coupling of HPLC with various detectors enhances its analytical power. UV-Vis detectors are standard, while fluorescence detectors offer higher sensitivity for derivatives that are naturally fluorescent or have been labeled with a fluorophore. nih.gov The combination of liquid chromatography with mass spectrometry (LC-MS) is a particularly powerful approach, providing both separation and mass identification in a single analysis, which is invaluable for confirming the identity of the main peak and characterizing impurities. researchgate.net

Parameter Method 1: RP-HPLC Method 2: BIST™ B+
Column Waters XTerra RP18 (100mm x 4.6mm, 5μm) nih.govBIST B+ (150mm x 4.6mm, 5µm) sielc.com
Mobile Phase Gradient of Methanol (B129727)/Acetonitrile in Phosphate Buffer nih.govAcetonitrile (70%) with Sulfuric Acid Buffer (0.2%) sielc.com
Detection Fluorescence (Ex: 340 nm, Em: 455 nm) nih.govUV (210 nm) sielc.com
Application Separation of plasma amino acid derivatives nih.govSeparation of basic amino acids like Lysine and Arginine sielc.com

An interactive table detailing typical HPLC conditions for the analysis of lysine and its derivatives.

Hydrolysis by Carboxypeptidases

Carboxypeptidases are a class of proteolytic enzymes that cleave peptide bonds at the C-terminal end of a protein or peptide. Their specificity is largely determined by the nature of the C-terminal amino acid residue.

Carboxypeptidase B (CPB) is a metallocarboxypeptidase that demonstrates a strong preference for cleaving C-terminal basic amino acids, namely lysine and arginine. taylorandfrancis.comworthington-biochem.com The enzyme is synthesized in the pancreas as an inactive zymogen and is activated by trypsin in the small intestine. worthington-biochem.com CPB contains one atom of zinc per molecule, which is essential for its catalytic activity. worthington-biochem.comuniprot.org

While CPB readily hydrolyzes substrates with L-lysine or L-arginine at the C-terminus, its activity towards substrates containing D-amino acids, such as Hippuryl-D-Lysine, is significantly different. The stereochemistry of the lysine residue plays a crucial role in the enzyme-substrate interaction. Research indicates that while Hippuryl-L-Lysine is a good substrate for CPB, the D-isomer is hydrolyzed at a much slower rate, if at all, highlighting the enzyme's stereospecificity. This is because the precise three-dimensional arrangement of the substrate's side chain, carboxyl group, and peptide bond is critical for proper binding within the enzyme's active site.

Carboxypeptidase N (CPN), also known as kininase I or anaphylatoxin inactivator, is a plasma enzyme that plays a crucial role in regulating inflammation by cleaving C-terminal arginine and lysine residues from peptides like bradykinin (B550075) and anaphylatoxins. allpeptide.comportlandpress.com CPN is a tetrameric enzyme composed of two catalytic and two regulatory subunits. allpeptide.com

Like CPB, CPN exhibits a preference for basic C-terminal amino acids. mdpi.com It is known to hydrolyze Hippuryl-L-Lysine and Hippuryl-L-Arginine. portlandpress.comresearchgate.netnih.gov However, the D-configuration of the lysine in Hippuryl-D-Lysine presents a significant steric hindrance for the active site of CPN. Consequently, Hippuryl-D-Lysine is generally considered a poor substrate for Carboxypeptidase N, and its hydrolysis is negligible compared to the L-isomer. This resistance to cleavage underscores the enzyme's strict stereochemical requirements for catalysis. Studies have shown that peptides with a C-terminal D-amino acid are generally not attacked by this class of enzymes. scialert.net

Carboxypeptidase A (CPA) preferentially cleaves C-terminal amino acids with aromatic or branched aliphatic side chains, such as phenylalanine, tryptophan, and leucine. nih.govresearchgate.net It shows very inefficient digestion of peptides with C-terminal basic residues like lysine or arginine. researchgate.net Therefore, Hippuryl-D-Lysine, with its C-terminal basic amino acid, is inherently a poor substrate for CPA based on side-chain preference alone.

Furthermore, the D-configuration of the lysine residue adds another layer of incompatibility. CPA, similar to CPB and CPN, has a stereospecific active site designed to accommodate L-amino acids. The binding pocket of CPA, particularly the S1' pocket which accommodates the C-terminal residue, is structured to form specific interactions (salt links and hydrogen bonds) with the substrate's carboxylate group and side chain. virginia.edu The incorrect stereochemistry of the D-lysine in Hippuryl-D-Lysine prevents it from fitting correctly into this pocket, thus inhibiting hydrolysis. In fact, D-amino acid derivatives have been shown to act as inhibitors of CPA. cdnsciencepub.com

Interactions with Peptidyl-Lys Metalloendopeptidases (LysN) and Other Proteolytic Enzymes

Peptidyl-Lys Metalloendopeptidases, such as LysN, are proteases that cleave peptide bonds on the N-terminal side of lysine residues. As endopeptidases, they act on internal peptide bonds rather than C-terminal residues. Therefore, Hippuryl-D-Lysine, which is a hippuric acid derivative of a single amino acid and lacks an internal peptide bond preceding the lysine, is not a substrate for LysN. The structure of Hippuryl-D-Lysine is fundamentally incompatible with the active site requirements of endopeptidases like LysN.

Enzymatic Reaction Kinetics and Parameter Determination (Km, Vmax, kcat)

Enzymatic reaction kinetics are defined by several key parameters:

Km (Michaelis constant): Represents the substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme; a lower Km indicates a higher affinity. libretexts.orgrun.edu.nglibretexts.org

Vmax (maximum velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate. libretexts.orgcmu.edu

kcat (turnover number): The number of substrate molecules converted to product per enzyme molecule per second when the enzyme is saturated. It is calculated as Vmax / [Etotal]. libretexts.orgigem.wiki

kcat/Km (catalytic efficiency): This ratio is a measure of how efficiently an enzyme converts a substrate into a product, taking into account both binding and catalysis. libretexts.orgrun.edu.ng

For the hydrolysis of hippuryl-amino acid substrates by carboxypeptidases, these parameters vary significantly depending on the enzyme and the specific substrate. For instance, porcine Carboxypeptidase B hydrolyzes Hippuryl-L-Arginine and Hippuryl-L-Lysine with high efficiency. In contrast, due to the stereochemical hindrance of the D-lysine, the kinetic parameters for the hydrolysis of Hippuryl-D-Lysine by these enzymes would show a very high Km and a very low Vmax and kcat, reflecting its nature as a poor substrate or an inhibitor.

Table 1: Comparative Kinetic Parameters for Related Substrates (Note: Data for Hippuryl-D-Lysine is often not reported due to negligible activity. The table shows related L-substrates for comparison.)

EnzymeSubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Carboxypeptidase B (Porcine)Hippuryl-L-ArginineData not availableData not availableData not available
Carboxypeptidase B (Porcine)Hippuryl-L-Lysine7.7 d-nb.infoData not availableData not available
Carboxypeptidase N (Human)Hippuryl-L-Arginine4.59 d-nb.infoData not availableData not available
Carboxypeptidase N (Human)Hippuryl-L-Lysine37.26 d-nb.infoData not availableData not available

Stereochemical Discrimination by Enzymes: The Role of D-Lysine in Substrate Recognition

The discrimination between L- and D-amino acids is a fundamental property of most enzymes, rooted in the chiral nature of their active sites. Enzyme active sites are three-dimensional structures formed by a specific arrangement of amino acid residues. This precise geometry allows for highly specific interactions with substrates through hydrogen bonds, ionic interactions, and hydrophobic interactions.

For a substrate like Hippuryl-L-Lysine to be hydrolyzed by Carboxypeptidase B, its L-lysine residue must fit into the S1' specificity pocket. This pocket contains a negatively charged residue (Asp253 in bovine CPB) at its base, which forms a salt bridge with the positively charged ε-amino group of the lysine side chain. oup.com Other residues in the active site must simultaneously interact with the substrate's terminal carboxylate group and the scissile peptide bond.

In Hippuryl-D-Lysine, the spatial orientation of the carboxyl group, the hippuryl group, and the lysine side chain relative to the alpha-carbon is inverted. When this D-isomer attempts to bind to the active site, it cannot achieve the optimal orientation required for catalysis. The critical functional groups cannot align correctly with the corresponding binding and catalytic residues of the enzyme. This steric clash and improper alignment prevent the formation of the stable enzyme-substrate complex necessary for hydrolysis, leading to either very slow catalysis or competitive inhibition. This high degree of stereoselectivity is a hallmark of carboxypeptidases and enzymes in general, ensuring the precise regulation of biological processes.

Molecular and Mechanistic Investigations Involving Hippuryl D Lysine

Elucidation of Enzyme-Substrate Binding Mechanisms and Active Site Interactions

The active site of an enzyme is the specific region where a substrate binds and a chemical reaction occurs. wikipedia.org This site is typically a groove or pocket on the enzyme's surface and contains amino acid residues that form temporary bonds with the substrate (the binding site) and other residues that catalyze the reaction (the catalytic site). wikipedia.org The specificity of an enzyme for its substrate is determined by the precise arrangement of these amino acids. wikipedia.org

Enzyme-substrate interactions are often described by two models: the "lock-and-key" model, where the active site is a rigid structure perfectly matching the substrate, and the "induced-fit" model, where the active site is flexible and changes conformation upon substrate binding to better accommodate it. fiveable.me The formation of the enzyme-substrate complex is a critical step in catalysis, stabilized by non-covalent interactions such as hydrogen bonds and van der Waals forces. fiveable.me

In the context of peptidases, which cleave peptide bonds, the active site is tailored to recognize specific amino acid sequences. For instance, human carboxypeptidases CPA1 and CPA2 have hydrophobic pockets that prefer substrates with C-terminal aliphatic or aromatic amino acids. pnas.org In contrast, carboxypeptidase B has a specificity for basic C-terminal amino acids. pnas.org Lysine (B10760008) residues within or near the active site can play crucial roles in catalysis, sometimes acting as nucleophiles after being deprotonated by the local enzyme environment. nsf.gov Studies on enzymes like homocitrate synthase show that lysine can act as a feedback inhibitor by binding to the active site and inducing conformational changes that prevent substrate binding. nih.gov

While direct studies on Hippuryl-D-Lysine binding are not extensively detailed in the provided results, the principles of enzyme-substrate interaction provide a framework for understanding how it might bind. For example, simulations of the related substrate Hippuryl-L-histidyl-L-leucine with angiotensin-converting enzyme (ACE) suggest that the substrate is manually docked into the active site for modeling studies, highlighting the importance of specific orientation for catalysis. nih.gov The binding of various ligands, including those with lysine moieties, can be highly specific, as seen with fragment-based ligand discovery targeting reactive lysine residues in enzymes like pyridoxamine-5'-phosphate oxidase (PNPO). nih.govresearchgate.net

Computational Modeling and Molecular Dynamics Simulations of Hippuryl-D-Lysine Complexes

Computational modeling and molecular dynamics (MD) simulations are powerful tools for investigating the structure, function, and dynamics of biomolecular systems at an atomic level. mdpi.comdiva-portal.org These methods are particularly useful for studying enzyme-substrate complexes, providing insights that may be difficult to obtain through experimental techniques alone. mdpi.commpg.de

MD simulations can be used to model the formation and stability of complexes between molecules like Hippuryl-D-Lysine and their target enzymes. mdpi.com For instance, simulations have been successfully applied to study the complexation of various molecules with cyclodextrins and the interaction of peptides with cell membranes. mdpi.commdpi.com These simulations can reveal key interactions, such as hydrogen bonds and electrostatic forces, that stabilize the complex. mdpi.com In the study of enzyme-inhibitor complexes, MD simulations can help postulate the binding mode of a substrate. nih.gov

The process of setting up an MD simulation often involves starting with an experimentally determined structure, such as one from X-ray crystallography, and then simulating its dynamic behavior in a solution environment. diva-portal.orgmpg.de For complexes where a crystal structure is unavailable, computational tools can be used to dock the ligand into the enzyme's active site. ucl.ac.uk The stability of the simulated system is often assessed by monitoring parameters like the root-mean-square deviation (RMSD) of atomic positions over time. mdpi.com

In the context of lysine-containing molecules, MD simulations have been used to study the properties of poly(L-lysine) dendrimers and their complexes. nih.govrsc.org These studies have provided detailed structural information, including predictions about the effects of pH and solvent accessibility. rsc.org For Hippuryl-D-Lysine, MD simulations could be employed to model its interaction with a target enzyme, predicting its binding pose, the key residues involved in the interaction, and the conformational changes that may occur upon binding. This approach has been used to understand the binding of various substrates, including phosphorylated lysine peptides to phosphatases. rsc.org

Studies of Non-Enzymatic Reactions at the Lysine ε-Amino Group

The ε-amino group of lysine is a nucleophilic site that can participate in various non-enzymatic reactions, leading to post-translational modifications of proteins. These modifications can alter the structure and function of the proteins and are implicated in various physiological and pathological processes.

The Maillard reaction is a non-enzymatic reaction between the carbonyl group of a reducing sugar and a primary amino group, such as the ε-amino group of a lysine residue. tandfonline.com This reaction leads to the formation of a Schiff base, which then rearranges to form an Amadori product. wur.nl Further reactions of the Amadori product lead to the formation of a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs). nih.gov

The formation of AGEs is influenced by factors such as pH, temperature, and the type of sugar and amino acid involved. jst.go.jpnih.gov For example, pentoses like ribose are generally more reactive than hexoses like glucose in the Maillard reaction. jst.go.jpnih.gov Model systems using lysine or its derivatives, such as Nα-acetyllysine, are often employed to study the mechanisms of AGE formation. rsc.org

One of the major AGEs formed from lysine is Nε-(carboxymethyl)lysine (CML). tandfonline.comresearchgate.net CML can be formed through the oxidative cleavage of the Amadori product. diabetesjournals.org In model systems, Nε-(1-deoxy-D-fructos-1-yl)-hippuryl-lysine, a model fructosamine, has been shown to degrade into hippuryl-lysine and Nε-carboxymethyl-hippuryl-lysine under physiological conditions. nih.gov The formation of various AGEs, including CML, has been linked to diabetic complications and other diseases. nih.govdiabetesjournals.org

Maillard Reaction ProductPrecursorsSignificance
Nε-(carboxymethyl)lysine (CML)Lysine, Reducing SugarsA major AGE, biomarker for glycation. tandfonline.comresearchgate.net
PyrralineLysine, 3-DeoxyglucosoneAn AGE studied in the context of glycation. nih.gov
FurosineLysine, Reducing SugarsMarker for the early stages of the Maillard reaction. researchgate.net

Lipid peroxidation, the oxidative degradation of lipids, generates reactive aldehydes that can modify proteins. pnas.org The ε-amino group of lysine is a primary target for these aldehydes, leading to the formation of various adducts known as Advanced Lipoxidation End-products (ALEs). nih.govencyclopedia.pub

Malondialdehyde (MDA) is a major product of lipid peroxidation that reacts with lysine residues to form Schiff base adducts. portlandpress.com This reaction can lead to the formation of Nε-(2-propenal)lysine and cross-links between lysine residues. nih.govnih.gov These modifications can alter the protein's structure and function and are associated with oxidative stress. nih.govontosight.ai

Another significant aldehyde derived from lipid peroxidation is 4-hydroxy-2-nonenal (HNE), which reacts with lysine via a Michael addition. portlandpress.com The resulting adducts contribute to protein damage and have been implicated in various diseases. pnas.org Similarly, 4-oxo-2(E)-nonenal (ONE), a peroxidation product of ω-6 polyunsaturated fatty acids, reacts with lysine to form Nε-(4-oxononanoyl)lysine (ONL), which has been identified as a pro-inflammatory ligand. nih.govnih.gov

Lipid Peroxidation ProductReactive AldehydeLysine Adduct
Malondialdehyde (MDA)MalondialdehydeNε-(2-propenal)lysine, Lys-MDA-Lys cross-links. nih.govnih.gov
4-hydroxy-2-nonenal (HNE)4-hydroxy-2-nonenal3-(Nε-lysino)-4-hydroxynonan-1-ol (LHNE). portlandpress.com
4-oxo-2(E)-nonenal (ONE)4-oxo-2(E)-nonenalNε-(4-oxononanoyl)lysine (ONL). nih.govnih.gov

Conformational Analysis of Hippuryl-D-Lysine and Its Role in Biochemical Reactivity

The three-dimensional conformation of a molecule plays a critical role in its biological activity. Conformational analysis studies the different spatial arrangements of atoms that can be achieved through rotation about single bonds. For peptides and their derivatives, the conformational landscape determines how they interact with other molecules, such as enzyme active sites or receptors.

The functional properties of peptides and proteins are directly dependent on their three-dimensional structure. nih.gov Even for small dipeptides, the conformational preferences can influence their biological roles. nih.gov The conformation of a molecule is influenced by various factors, including intramolecular hydrogen bonds and interactions with the solvent. nih.gov

For lysine-containing molecules, the conformation can be influenced by the charge state of the lysine side chain. Studies on β2-glycoprotein I, a protein with a high lysine content, have shown that the electrostatic interactions of lysine residues are crucial for stabilizing its closed conformation. rsc.org Chemical modification of these lysine residues, such as through acetylation, can induce a shift to an open, more active conformation. rsc.org

Analytical Methodologies for Quantifying Hippuryl D Lysine and Its Metabolites in Research Systems

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Hippuryl-D-Lysine and its metabolites. It excels at separating components within a mixture, allowing for precise quantification. The versatility of HPLC is demonstrated by the various modes and column chemistries available, which can be tailored to the specific properties of the analytes.

The enzymatic cleavage of Hippuryl-D-Lysine yields hippuric acid and D-lysine. Reversed-Phase HPLC (RP-HPLC) is a widely used and robust method for the quantification of the liberated hippuric acid. nih.gov In this technique, a non-polar stationary phase (often C8 or C18) is used with a polar mobile phase. pan.olsztyn.pl Hippuric acid, being more polar than some of the substrates it is cleaved from, elutes at a characteristic retention time.

Several studies have optimized RP-HPLC methods for hippuric acid determination. pan.olsztyn.plresearchgate.net A common approach involves using a C18 column with a mobile phase consisting of an aqueous solution with an organic modifier like methanol (B129727) or acetonitrile, often acidified with acetic acid or phosphoric acid to ensure the hippuric acid is in its protonated, less polar form. pan.olsztyn.plresearchgate.net Detection is typically performed using a UV spectrophotometer, as the benzoyl group in hippuric acid has a strong absorbance at specific wavelengths, commonly 228 nm or 254 nm. pan.olsztyn.plresearchgate.netsci-hub.se The method's precision is enhanced by the use of an internal standard, such as o-methyl hippuric acid, which helps to correct for variations in sample injection and processing. nih.gov

Table 1: Example of RP-HPLC Parameters for Hippuric Acid Analysis

Parameter Condition Reference
Column C18 (e.g., 4.6 x 250 mm, 5 µm) or C8 (e.g., 4.6 x 150 mm, 5 µm) pan.olsztyn.pl
Mobile Phase Methanol:Water:Acetic Acid (20:80:0.2, v/v/v) researchgate.net
Flow Rate 1.0 mL/min pan.olsztyn.pl
Detection UV at 228 nm or 254 nm pan.olsztyn.plresearchgate.net
Internal Standard o-Methyl Hippuric Acid nih.gov

HPLC-based assays are fundamental for studying the kinetics of enzymes that may hydrolyze Hippuryl-D-Lysine, such as carboxypeptidases. nih.gov These assays are designed to measure the rate of product formation (e.g., hippuric acid) or substrate depletion over time. nih.gov By incubating the enzyme with Hippuryl-D-Lysine under controlled conditions (pH, temperature) and then stopping the reaction at various time points, the concentration of the product can be measured by HPLC. sigmaaldrich.com

For instance, in the study of carboxypeptidase N, serum samples are incubated with substrates like hippuryl-L-lysine, and the reaction is terminated. nih.gov The resulting hippuric acid is then separated and quantified using a rapid RP-HPLC method. nih.gov Such assays provide a direct and accurate measure of enzyme activity and are invaluable for determining kinetic parameters like Michaelis-Menten constants (Km) and maximum velocity (Vmax), as well as for screening potential enzyme inhibitors. The development of these methods requires careful optimization of reaction and chromatographic conditions to ensure that the separation is efficient and free from interference from other components in the biological sample. pan.olsztyn.plnih.gov

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Product Identification and Quantification

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the analysis of Hippuryl-D-Lysine and its reaction products. MS provides information about the mass-to-charge ratio (m/z) of ions, allowing for the confirmation of molecular weights. agnopharma.com

Tandem Mass Spectrometry (MS/MS or MS²) takes this a step further by enabling structural elucidation. wikipedia.org In an MS/MS experiment, a specific ion (a "precursor" or "parent" ion) corresponding to the compound of interest is selected, fragmented, and the resulting "product" or "daughter" ions are analyzed. eag.comlabmanager.com This fragmentation pattern is unique to the molecule's structure and can be used for definitive identification. eag.com For example, studies on Nα-hippuryllysine have utilized LC/MS and NMR spectroscopy to characterize reaction products. nih.gov Similarly, the synthesis and characterization of derivatives like N-α-hippuryl-N-ε-carboxymethyl-N-ε-(1-deoxyfructosyl)-l-lysine have been confirmed using MS/MS experiments. researchgate.net

For quantitative studies, LC-MS/MS is highly sensitive and specific, making it ideal for measuring low concentrations of analytes in complex matrices. agnopharma.com The technique often operates in modes like multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored, significantly reducing background noise and enhancing selectivity. labmanager.com

Spectrophotometric and Fluorometric Assays for Enzymatic Product Detection

Spectrophotometric and fluorometric assays offer alternative, often higher-throughput, methods for measuring enzyme activity. These assays rely on a change in absorbance or fluorescence upon the enzymatic cleavage of a substrate.

A classic spectrophotometric assay for carboxypeptidases involves using a substrate like hippuryl-L-phenylalanine. sigmaaldrich.com The hydrolysis of the peptide bond leads to the formation of hippuric acid, which has a different UV absorbance spectrum than the substrate. sigmaaldrich.com The rate of change in absorbance at a specific wavelength (e.g., 254 nm) is directly proportional to the enzyme's activity. sigmaaldrich.com

Fluorometric assays generally provide higher sensitivity. nih.gov These can be designed in several ways. One approach uses a substrate that is intrinsically fluorescent, where cleavage results in a product with different fluorescent properties. Another common strategy involves substrates containing a fluorescent reporter group (fluorophore) and a quencher. In the intact substrate, the fluorescence is quenched. Upon enzymatic cleavage, the fluorophore is separated from the quencher, leading to a measurable increase in fluorescence. scielo.br For example, substrates like Abz-FRK(Dnp)P-OH have been used for the continuous fluorescent assay of angiotensin-converting enzyme, where "Abz" is the fluorescent group and "Dnp" is the quencher. scielo.br While not specific to Hippuryl-D-Lysine, the principles of these assays are readily adaptable.

Table 2: Comparison of Assay Sensitivities for Carboxypeptidase E

Assay Type Substrate Example Detection Limit Reference
Spectrophotometric Hippuryl-Arg (hipp-R) ~6000x less sensitive than radiometric nih.gov
Fluorometric Dansyl-Phe-Ala-Arg (dans-FAR) ~1000x less sensitive than radiometric nih.gov
Radiometric ¹²⁵I-acetyl-Tyr-Ala-Arg < 1 pg of enzyme nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization of Reaction Intermediates and Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of molecules in solution. aocs.org It provides detailed information about the chemical environment of atoms (primarily ¹H and ¹³C) within a molecule, allowing for the determination of its complete three-dimensional structure and connectivity. researchgate.net

In the context of Hippuryl-D-Lysine, NMR is used to characterize novel reaction products and intermediates. For instance, research on the reaction of Nα-hippuryllysine with aldehydes derived from lipid peroxidation used both LC/MS and NMR spectroscopy to identify the resulting adducts. nih.gov Similarly, ¹³C labeling combined with ¹³C-NMR spectroscopy has been employed to trace the degradation pathways of a model Amadori compound, [1-13C]Nε-(1-deoxy-D-fructos-1-yl)hippuryl-lysine, providing comprehensive profiles of the degradation products. nih.gov Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can reveal couplings between adjacent protons and correlations between protons and directly attached carbons, respectively, which are essential for piecing together the molecular structure. psu.edunih.gov

Structure Activity Relationship Sar Studies of Hippuryl D Lysine and Analogs

Influence of N-terminal Acyl Group Modifications on Biochemical Interactions

The general structure of these substrates involves an N-acyl-amino acid or N-acyl-dipeptide linked to a C-terminal amino acid that dictates enzyme specificity. For Carboxypeptidase B, the interaction involves the terminal lysine (B10760008) side chain binding in the S1' specificity pocket and the N-terminal acyl group interacting with other sites on the enzyme surface.

Modifications to the hippuryl moiety can significantly alter kinetic parameters. For instance, changes to the benzoyl ring, such as substitution, or replacement of the glycine (B1666218) linker would be expected to affect the hydrophobic and steric interactions between the substrate and enzyme. While specific SAR studies systematically altering the hippuryl group of hippuryl-lysine are not extensively detailed in available literature, kinetic data for standard substrates like hippuryl-L-lysine (HLL) and hippuryl-L-arginine (HLA) establish a baseline for these interactions. The hydrolysis of these substrates by carboxypeptidase B follows Michaelis-Menten kinetics, and their kinetic parameters underscore the efficiency of the hippuryl group in positioning the substrate for catalysis. researchgate.net

The table below presents the kinetic parameters for the hydrolysis of standard hippuryl-amino acid substrates by porcine carboxypeptidase B, illustrating the baseline biochemical interaction.

SubstrateEnzymeK_m (M)V_max (moles/liter/min per mg enzyme)k_cat (s⁻¹)
Hippuryl-L-argininePorcine Carboxypeptidase B1.87 x 10⁻⁴1.75 x 10⁻⁵10.0
Hippuryl-L-lysinePorcine Carboxypeptidase B1.0 x 10⁻³--

Data sourced from studies on the kinetics of Carboxypeptidase B activity. researchgate.net (Note: Vmax and kcat for Hippuryl-L-lysine were not provided in the same comparative format in the cited source but it is established as a canonical substrate).

Impact of Lysine Side Chain Substitutions on Enzyme Substrate Properties

The specificity of Carboxypeptidase B is dictated by the C-terminal amino acid of its substrate. The enzyme's S1' pocket is specifically structured to accommodate long, positively charged side chains, making lysine and arginine the preferred residues. worthington-biochem.comresearchgate.net This pocket contains an aspartate residue (Asp255) that forms a salt bridge with the positive charge on the substrate's side chain.

The impact of substituting the lysine residue is profound:

Arginine Substitution: Replacing lysine with arginine (e.g., Hippuryl-L-arginine) generally results in a substrate with higher affinity (lower K_m) and/or a higher turnover rate. researchgate.net CPB often shows a preference for arginine over lysine. worthington-biochem.com

Ornithine Substitution: Ornithine, a shorter homolog of lysine, is a poorer substrate. The reduced side-chain length leads to a suboptimal fit and weaker interaction in the S1' pocket, decreasing catalytic efficiency.

Neutral or Acidic Amino Acid Substitution: Replacement of lysine with a neutral (e.g., leucine) or acidic (e.g., glutamate) amino acid effectively abolishes the molecule's function as a CPB substrate. The lack of a positive charge on the side chain prevents the critical ionic interaction with the enzyme's specificity pocket. researchgate.net

The following table compares the relative rates of hydrolysis for various N-acylated C-terminal amino acid substrates by Carboxypeptidase B, highlighting the enzyme's specificity.

SubstrateRelative Rate of Hydrolysis (%)
Hippuryl-L-lysine100
Hippuryl-L-arginine~150-200
Hippuryl-L-ornithine~5
Hippuryl-ε-aminocaproic acid~1
Benzoyl-glycyl-L-lysine100
Benzoyl-glycyl-L-arginine~170

Relative rates are compiled from established specificity data for Carboxypeptidase B. researchgate.netresearchgate.net

Stereochemical Effects (D- vs. L-amino acids) on Enzyme Recognition and Catalysis

Enzymes, particularly proteases like carboxypeptidase B, exhibit a high degree of stereoselectivity. The catalytic and binding residues within the active site are arranged in a precise three-dimensional geometry that is complementary to L-amino acid substrates.

The hydrolysis of the peptide bond by CPB requires the C-terminal residue to be in the L-configuration. The enzyme's active site cannot properly accommodate a C-terminal D-amino acid. Consequently, Hippuryl-D-Lysine is not a substrate for Carboxypeptidase B and is resistant to hydrolysis by this enzyme. This strict stereospecificity is a cornerstone of its biological function, preventing the degradation of peptides containing D-amino acids, which can be found in some natural products and are used in drug design to increase peptide stability.

Studies on carboxypeptidase A have shown that while substrates with C-terminal L-amino acids are readily hydrolyzed, analogs with a C-terminal D-amino acid are not cleaved and can act as inhibitors. nih.gov This inhibition arises from the molecule binding to the active site but being unable to achieve the correct orientation for the catalytic machinery to function. A similar principle applies to Carboxypeptidase B and its interaction with Hippuryl-D-Lysine. The D-configuration places the lysine side chain and the peptide backbone in a position that prevents the key interactions necessary for catalysis, including the nucleophilic attack on the scissile peptide bond. nih.gov

Design and Synthesis of Hippuryl-D-Lysine Analogs as Biochemical Probes

Biochemical probes are essential tools for studying enzyme activity, specificity, and mechanism. Hippuryl-L-lysine itself is a classic example of a biochemical probe, specifically a chromogenic substrate used in continuous spectrophotometric assays for carboxypeptidases B and N. worthington-biochem.com The hydrolysis of the peptide bond between glycine and lysine does not yield a colored product, but the reaction is often monitored by other means, such as HPLC or coupled assays.

The design and synthesis of analogs can yield more specialized probes:

Chromogenic/Fluorogenic Substrates: Analogs can be designed where the hippuryl group is replaced by a moiety that, upon cleavage, releases a chromophore or fluorophore. This allows for more direct and sensitive measurement of enzyme activity.

Inhibitors as Probes: Hippuryl-D-Lysine and its derivatives serve as potential inhibitor probes. Because they can bind to the active site but are not cleaved, they can be used to study the binding interactions and conformation of the active site through techniques like X-ray crystallography. The synthesis of potent inhibitors, such as those incorporating mercapto groups that coordinate with the active-site zinc ion, provides powerful probes for elucidating enzyme mechanisms. nih.gov

The synthesis of Hippuryl-D-Lysine is achieved through standard peptide chemistry. A typical route involves the coupling of hippuric acid (N-benzoyl-glycine) to the α-amino group of D-lysine, where the ε-amino group and the C-terminal carboxyl group are protected. This is commonly done using activating agents like dicyclohexylcarbodiimide (B1669883) (DCC). The final step involves the removal of the protecting groups to yield the desired product. This synthetic approach allows for the creation of a wide variety of analogs by using different N-acyl groups or modified lysine derivatives. gla.ac.uk

Advanced Applications of Hippuryl D Lysine As a Biochemical Research Tool

Development of Specific Enzyme Activity Assays for Purified Enzymes and Cell-Free Systems

Hippuryl-D-Lysine is a valuable tool for investigating enzyme stereospecificity, particularly for peptidases such as carboxypeptidases. While enzymes like Carboxypeptidase B and Carboxypeptidase N readily hydrolyze hippuryl-L-amino acid conjugates, their activity on D-enantiomers is typically negligible. elastin.com This differential reactivity is foundational to its use in specific enzyme assays.

Standard assays for L-specific carboxypeptidases measure the enzymatic cleavage of substrates like Hippuryl-L-Lysine or Hippuryl-L-Arginine into hippuric acid and the corresponding L-amino acid. nih.govworthington-biochem.com The rate of reaction can be monitored continuously by measuring the increase in absorbance at 254 nm, which results from the formation of the peptide bond cleavage product. elastin.com Alternatively, high-performance liquid chromatography (HPLC) can be used to separate and quantify the substrate and its products over time. nih.govnih.gov

In this context, Hippuryl-D-Lysine serves two primary roles:

As a Negative Control: In assays for L-specific carboxypeptidases, Hippuryl-D-Lysine is used to confirm that the observed activity is specific to the L-isomer. The absence of hydrolysis of Hippuryl-D-Lysine validates the enzyme's stereoselectivity.

As a Specific Substrate: For the discovery and characterization of rare D-aminopeptidases or carboxypeptidases that exhibit D-stereospecificity, Hippuryl-D-Lysine can be used as a primary substrate. The detection of its hydrolysis would indicate the presence of such an enzyme, which may have unique biological functions. While most characterized aminopeptidases show a preference for L-amino acids, enzymes with D-stereospecificity, such as the D-aminopeptidase from Ochrobactrum anthropi, do exist. researchgate.net

Table 1: Common Substrates for L-Specific Carboxypeptidases
SubstrateTarget Enzyme(s)Typical Assay MethodReference
Hippuryl-L-LysineCarboxypeptidase N, Carboxypeptidase BHPLC, Spectrophotometry (254 nm) nih.govnih.gov
Hippuryl-L-ArginineCarboxypeptidase N, Carboxypeptidase BHPLC, Spectrophotometry (254 nm) elastin.comnih.govworthington-biochem.com
Hippuryl-L-PhenylalanineCarboxypeptidase ASpectrophotometry elastin.com

Probing Mechanisms of Post-Translational Protein Modifications in in vitro Models

Post-translational modifications (PTMs) of lysine (B10760008) residues, such as acetylation and methylation, are critical for regulating protein function and cellular signaling. nih.govnih.gov The enzymes that add ("writers") and remove ("erasers") these modifications are key targets for therapeutic intervention. Hippuryl-D-Lysine represents a potential, though not yet widely reported, chemical tool for probing the mechanisms of these enzymes, particularly lysine deacylases like histone deacetylases (HDACs).

The utility of Hippuryl-D-Lysine in this area is based on the principle of using substrate mimics to investigate enzyme active sites. rsc.orgresearchgate.net The hippuryl group can be viewed as a mimic of a longer acyl chain attached to the lysine side chain. The D-configuration of the lysine backbone allows researchers to probe the stereochemical tolerance of the enzyme's binding pocket.

A hypothetical application involves using Hippuryl-D-Lysine as a competitive inhibitor in in vitro assays for lysine deacetylases. If the enzyme's active site can accommodate the hippuryl group but is sensitive to the stereochemistry of the alpha-carbon of lysine, Hippuryl-D-Lysine might bind but not be properly positioned for catalysis, leading to inhibition. This approach is analogous to strategies where lysine mimics are incorporated into inhibitor designs to target the lysine-binding channels of enzymes like histone methyltransferases. nih.gov Comparing the inhibitory activity of Hippuryl-D-Lysine with its L-isomer could provide valuable structural and mechanistic insights into how these enzymes recognize their substrates.

Utilization in Synthetic Biology and Chemical Biology for Pathway Elucidation

The study of metabolic pathways for non-canonical molecules like D-amino acids is a growing area of interest in synthetic and chemical biology. Some bacteria possess pathways for the biosynthesis and catabolism of D-lysine. nih.govnih.gov Hippuryl-D-Lysine can serve as a specialized probe for elucidating these pathways.

For instance, an isotopically labeled version of Hippuryl-D-Lysine (e.g., containing ¹³C or ¹⁵N) could be introduced into a bacterial culture, such as Pseudomonas putida, which is known to metabolize D-lysine. nih.gov If the organism expresses a peptidase capable of cleaving the hippuryl group, the labeled D-lysine would be released intracellularly and enter its specific catabolic pathway. Researchers could then use techniques like mass spectrometry to trace the metabolic fate of the isotopic label, identifying downstream metabolites and clarifying the enzymatic steps involved.

This approach is conceptually similar to the established use of fluorescently labeled D-amino acids in chemical biology. Fluorescent derivatives of D-lysine are used to label peptidoglycans in live bacteria, allowing for the visualization of cell wall synthesis and remodeling. A fluorescently tagged Hippuryl-D-Lysine could potentially be developed for similar applications, acting as a conditional probe that only becomes active upon cleavage by a specific cellular enzyme.

Application in High-Throughput Screening (HTS) of Enzyme Inhibitors or Substrates

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands of compounds for their ability to modulate a biological target. nih.govnih.gov Hippuryl-D-Lysine is an ideal scaffold for developing specific substrates for HTS assays targeting D-aminopeptidases or other enzymes with unusual stereospecificity.

For an HTS campaign, Hippuryl-D-Lysine would typically be chemically modified to create a fluorogenic or chromogenic substrate. This involves attaching a reporter molecule (a fluorophore or chromophore) that is quenched when part of the substrate but is released and becomes detectable upon enzymatic cleavage. Common reporter groups include p-nitroaniline (pNA) for colorimetric assays and 7-amino-4-methylcoumarin (B1665955) (AMC) for fluorescent assays.

The principle of the assay is straightforward:

The fluorogenic substrate (e.g., Hippuryl-D-Lys-AMC) is incubated with the target enzyme in a multi-well plate format.

In the absence of an inhibitor, the enzyme cleaves the substrate, releasing the fluorescent AMC group and generating a strong signal.

In the presence of an effective inhibitor from a compound library, the enzymatic activity is blocked, and the fluorescent signal is significantly reduced or absent.

This strategy allows for the efficient screening of large chemical libraries to identify novel inhibitors of D-specific peptidases. Such inhibitors could serve as research tools or starting points for the development of new therapeutic agents. rhhz.net

Table 2: Design of a Hypothetical HTS Assay Using a Hippuryl-D-Lysine Derivative
ComponentDescriptionPurpose
EnzymePurified D-aminopeptidase or cell lysate containing the target enzyme.The biological target of the screen.
SubstrateThis compound-AMC (Fluorogenic)Generates a fluorescent signal upon cleavage, proportional to enzyme activity.
Compound LibraryA collection of small molecules (e.g., 10,000+ compounds).Screened for potential inhibitory activity.
Assay BufferBuffer optimized for pH and ionic strength to ensure enzyme stability and activity.Provides a stable environment for the enzymatic reaction.
Positive ControlEnzyme + Substrate (no inhibitor)Defines the maximum signal (0% inhibition).
Negative ControlSubstrate only (no enzyme)Defines the background signal (100% inhibition).
Detection MethodFluorescence plate reader (e.g., Ex: ~365 nm, Em: ~445 nm for AMC).To quantify the enzymatic activity in each well.

Future Directions in Hippuryl D Lysine Research

Integration of Omics Technologies (e.g., Peptidomics) in Hippuryl Peptide Research

The field of peptidomics, which focuses on the global analysis of peptides in a biological sample, offers a powerful lens through which to study the generation, modification, and function of hippuryl peptides. frontiersin.orgmdpi.comfrontiersin.org By employing advanced mass spectrometry-based techniques, researchers can identify and quantify a vast array of peptides, including those containing the hippuryl moiety, in various biological matrices. mdpi.comfrontiersin.orgsmujo.id

The application of peptidomics can help to:

Discover Novel Hippuryl Peptides: Systematic analysis of biological fluids and tissues may reveal previously unknown endogenous hippuryl peptides, including those with D-amino acid residues.

Understand Metabolic Pathways: Peptidomic profiling can shed light on the enzymatic and non-enzymatic pathways that lead to the formation and degradation of hippuryl peptides.

Identify Biomarkers: Changes in the peptidomic profiles of hippuryl peptides could serve as potential biomarkers for various physiological and pathological states. nih.gov

Proteome-derived peptide libraries, in conjunction with liquid chromatography-mass spectrometry (LC-MS/MS), are a powerful tool for comprehensively profiling the sequence specificity of enzymes and chemical reagents involved in N-terminal modifications. nih.gov This approach can be adapted to study the enzymes that synthesize or hydrolyze Hippuryl-D-Lysine.

Advanced Computational Chemistry and Artificial Intelligence for Predicting Biochemical Interactions

Computational chemistry and artificial intelligence (AI) are becoming indispensable tools for predicting and understanding the complex interactions between small molecules, like Hippuryl-D-Lysine, and biological macromolecules. nih.govresearchgate.netresearchgate.net These approaches can provide insights that are often difficult to obtain through experimental methods alone.

Key applications in this area include:

Molecular Docking: This technique can predict the binding orientation and affinity of Hippuryl-D-Lysine to the active sites of various enzymes, helping to identify potential new enzymatic targets or inhibitors. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of how Hippuryl-D-Lysine interacts with enzymes over time, revealing conformational changes and the energetics of binding. nih.govresearchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid method allows for a highly accurate description of the electronic events in the enzyme's active site during substrate binding and catalysis. acs.org

Machine Learning and AI: AI algorithms can be trained on existing biochemical data to predict the biological activity of new hippuryl peptides and to design novel peptide-based probes and inhibitors.

These computational approaches can accelerate the discovery process and provide a rational basis for the design of new experiments.

Expanding the Scope of Enzymatic and Non-Enzymatic Reaction Discovery Using Hippuryl-D-Lysine Probes

Hippuryl-D-Lysine can serve as a valuable chemical probe to discover and characterize novel enzymatic and non-enzymatic reactions. chemicalprobes.orgnih.gov Its unique structure, combining a hippurate moiety with a D-amino acid, makes it a specific tool for exploring stereoselective biochemical transformations.

Future research in this area could focus on:

Identifying Novel D-amino Acid-Specific Enzymes: Screening cell extracts or environmental samples with Hippuryl-D-Lysine as a substrate could lead to the discovery of new enzymes with activity towards D-amino acid-containing peptides.

Investigating Non-Enzymatic Modifications: Hippuryl-D-Lysine can be used to study non-enzymatic post-translational modifications, such as glycation, which can have significant biological consequences.

Developing Probes for Activity-Based Profiling: By attaching reporter tags (e.g., fluorophores, biotin) to Hippuryl-D-Lysine, researchers can develop activity-based probes to specifically label and identify enzymes that interact with it.

The use of such probes can provide a more dynamic and functional view of biochemical processes compared to traditional methods that only measure the abundance of molecules.

Development of Novel Analytical Platforms for Comprehensive Biochemical Profiling

To fully understand the biochemical landscape in which Hippuryl-D-Lysine operates, the development of novel and more sensitive analytical platforms is crucial. While HPLC remains a cornerstone technique, its integration with other technologies can provide a more comprehensive picture.

Future advancements may include:

Hyphenated Mass Spectrometry Techniques: The coupling of advanced separation techniques, such as multidimensional liquid chromatography, with high-resolution mass spectrometry will enable the detection and characterization of low-abundance hippuryl peptides and their metabolites. mdpi.com

Microfluidic Devices: Miniaturized analytical systems, or "lab-on-a-chip" devices, can allow for high-throughput screening of enzymatic activities and binding interactions using minimal sample volumes.

Biosensor Development: The creation of specific biosensors for Hippuryl-D-Lysine, potentially based on immobilized enzymes or antibodies, could enable real-time monitoring of its concentration in biological systems.

These innovative analytical platforms will be instrumental in advancing our understanding of the subtle but potentially significant roles of Hippuryl-D-Lysine and other D-amino acid-containing peptides in health and disease.

Q & A

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to assess bioavailability and tissue distribution. Use transgenic animal models or organ-on-chip systems to bridge in vitro-in vivo gaps .

Methodological Guidance for Data Interpretation

  • Contradiction Analysis : Apply Bradford-Hill criteria to evaluate causality in observed effects. Use sensitivity analyses to quantify uncertainty in mechanistic hypotheses .
  • Literature Review : Prioritize primary sources indexed in SciFinder or Reaxys. Cross-reference synthesis protocols and bioactivity data across patents and peer-reviewed journals .

Note: Ensure compliance with ethical standards for data reporting and cite all protocols using ACS or IUPAC guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.